molecular formula C23H18FNO4 B11623949 ethyl (4Z)-4-{[(2-fluorophenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

ethyl (4Z)-4-{[(2-fluorophenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11623949
M. Wt: 391.4 g/mol
InChI Key: NFKJQDZGDPOHDU-UHFFFAOYSA-N
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Description

Ethyl (4Z)-4-{[(2-fluorophenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHFNO

    IUPAC Name: this compound

This compound belongs to the class of naphthofuran derivatives and exhibits interesting pharmacological properties. It’s worth exploring its synthesis, reactions, applications, and mechanism of action.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: The carbonyl group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the alcohol derivative.

    Substitution: The fluorine atom can be substituted with other functional groups.

    Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for esterification), and various oxidizing agents.

    Major Products: Ethyl (4Z)-4-{[(2-fluorophenyl)amino]methylidene}-2-methyl-5-hydroxy-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (reduced form) and ethyl (4Z)-4-{[(2-fluorophenyl)amino]methylidene}-2-methyl-5-carboxynaphtho[1,2-b]furan-3-carboxylate (oxidized form).

Scientific Research Applications

    Medicine: Investigated as a potential anticancer agent due to its unique structure and potential interactions with cellular targets.

    Chemistry: Used as a building block for the synthesis of other complex molecules.

    Industry: May find applications in materials science or as a starting material for drug development.

Mechanism of Action

    Targets: The compound likely interacts with enzymes or receptors involved in cell growth regulation.

    Pathways: Further studies are needed to elucidate specific pathways affected by this compound.

Comparison with Similar Compounds

    Unique Features: The combination of naphthofuran, fluorine substitution, and the ethyl ester group sets it apart.

    Similar Compounds: Related compounds include other naphthofuran derivatives and fluorinated heterocycles.

Properties

Molecular Formula

C23H18FNO4

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-[(2-fluorophenyl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H18FNO4/c1-3-28-23(27)19-13(2)29-22-15-9-5-4-8-14(15)21(26)16(20(19)22)12-25-18-11-7-6-10-17(18)24/h4-12,26H,3H2,1-2H3

InChI Key

NFKJQDZGDPOHDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4F)C

Origin of Product

United States

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